molecular formula C20H18O6 B034682 Shuterol CAS No. 105377-76-2

Shuterol

Cat. No.: B034682
CAS No.: 105377-76-2
M. Wt: 354.4 g/mol
InChI Key: SSLFFCGTMHUDHS-CAYVGHNUSA-N
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Description

1.1 Chemical Structure and Properties Shuterol, chemically identified as albuterol sulfate (C₁₃H₂₁NO₃·H₂SO₄), is a selective β₂-adrenergic receptor agonist used primarily for bronchodilation in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Its structure comprises a benzene ring substituted with hydroxyl and hydroxymethyl groups, linked to a tert-butylamino-ethanol side chain. The racemic mixture contains equal parts (R)- and (S)-enantiomers, though only the (R)-enantiomer is pharmacologically active .

1.2 Pharmacological Profile
this compound binds to β₂-adrenergic receptors in bronchial smooth muscle, activating adenylate cyclase and increasing cyclic AMP (cAMP) levels. This results in smooth muscle relaxation, reduced airway resistance, and improved airflow. Its pharmacokinetic profile includes rapid absorption (onset within 15 minutes), a half-life of 4–6 hours, and hepatic metabolism via glucuronidation and sulfation, with renal excretion as the primary elimination route .

1.3 Clinical Applications
this compound is administered via inhalation (metered-dose or dry powder inhalers) for acute relief of bronchospasm. It is also used prophylactically to prevent exercise-induced asthma .

Properties

CAS No.

105377-76-2

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

(2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3/t13-,19+,20-/m1/s1

InChI Key

SSLFFCGTMHUDHS-CAYVGHNUSA-N

SMILES

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O

Isomeric SMILES

CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O

Canonical SMILES

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight Enantiomeric Form Bioavailability Half-Life (h)
This compound (Albuterol) C₁₃H₂₁NO₃·H₂SO₄ 576.70 Racemic (R/S) 26–44% 4–6
Levalbuterol C₁₃H₂₁NO₃·HCl 275.77 (R)-enantiomer 30–50% 3–4
Albuterol Related Comp. A C₁₃H₂₁NO₂·0.5H₂SO₄ 272.35 N/A (Impurity) Non-active N/A

Sources:

Related Impurities and Inactive Metabolites

Other metabolites, like 5-Hydroxy Salbutamol (M.W. 255.31), are pharmacologically inert and excreted renally .

Pharmacodynamic and Efficacy Profiles

  • This compound vs. Levalbuterol :
    • Both compounds exhibit similar bronchodilatory efficacy, but levalbuterol’s enantiomeric purity reduces adverse effects by 50% in clinical studies (e.g., heart rate increase: 8.1 bpm vs. 16.3 bpm for racemic albuterol) .
    • This compound’s racemic mixture may induce β₁-mediated cardiac effects due to (S)-enantiomer interference with cAMP clearance .

Table 2: Adverse Effect Incidence

Effect This compound (Racemic) Levalbuterol (R-form)
Tachycardia 20–30% 10–15%
Tremors 15–20% 5–10%
Hypokalemia 5–8% 2–4%

Sources:

Functional Analogues: Terbutaline and Formoterol

  • Terbutaline : A structurally similar β₂-agonist with a longer half-life (6–8 hours) but lower receptor affinity compared to this compound .
  • Formoterol : An ultra-long-acting β₂-agonist (half-life >12 hours) used for maintenance therapy, contrasting with this compound’s short-acting role .

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